molecular formula C9H15N3 B1488142 1-(5-cyclobutyl-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2091589-05-6

1-(5-cyclobutyl-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1488142
CAS No.: 2091589-05-6
M. Wt: 165.24 g/mol
InChI Key: VJKGICWCAYLZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Cyclobutyl-1H-pyrazol-4-yl)-N-methylmethanamine is a high-purity chemical compound supplied for research and development purposes. This small molecule, which features a cyclobutyl-substituted pyrazole core, is part of a class of compounds studied for their potential as molecular building blocks in medicinal chemistry and drug discovery . Pyrazole derivatives are of significant interest in scientific research for their potential as key intermediates in the synthesis of more complex bioactive molecules . As a research chemical, its value lies in its potential use in exploring structure-activity relationships, developing novel synthetic pathways, and screening for biological activity. The compound is provided as a stable powder and should be stored at room temperature. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not labeled for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling and safety information before use .

Properties

IUPAC Name

1-(5-cyclobutyl-1H-pyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-10-5-8-6-11-12-9(8)7-3-2-4-7/h6-7,10H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKGICWCAYLZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(NN=C1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Medicine: The compound may be explored for its therapeutic properties, including its potential use as an anti-inflammatory or analgesic agent.

  • Industry: It is used in the chemical industry for the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(5-cyclobutyl-1H-pyrazol-4-yl)-N-methylmethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

  • Structure : Ethyl group at the 1-position of the pyrazole ring; N-methylmethanamine at the 5-position.
  • Molecular Formula : C₇H₁₃N₃ (MW: 139.21 g/mol).
  • The positional isomerism (substituents at 1- and 5-positions vs. 4- and 5-positions) alters electronic distribution and hydrogen-bonding capacity .

1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine

  • Structure : 3-Methoxyphenyl group at the 1-position; N-methylmethanamine at the 4-position.
  • Molecular Formula : C₁₂H₁₅N₃O (MW: 217.27 g/mol).
  • This may enhance binding to hydrophobic pockets but reduce aqueous solubility. The methoxy group also introduces metabolic susceptibility via demethylation .

1-[5-(2-Fluorophenyl)-1-(Pyridine-3-sulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine

  • Structure : Fluorophenyl and pyridine-sulfonyl groups on a pyrrole ring; N-methylmethanamine at the 3-position.
  • Key Differences: Replacement of pyrazole with pyrrole alters aromaticity and electronic properties.

Data Table: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
1-(5-Cyclobutyl-1H-pyrazol-4-yl)-N-methylmethanamine Pyrazole 5-Cyclobutyl, 4-N-methyl C₉H₁₅N₃* 165.24 High steric strain, moderate solubility
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine Pyrazole 1-Ethyl, 5-N-methyl C₇H₁₃N₃ 139.21 Low steric hindrance, higher permeability
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine Pyrazole 1-3-Methoxyphenyl, 4-N-methyl C₁₂H₁₅N₃O 217.27 High lipophilicity, metabolic liability
1-[5-(2-Fluorophenyl)-1-(Pyridine-3-sulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Pyrrole 5-Fluorophenyl, 1-Sulfonyl C₁₇H₁₅FN₄O₂S ~360.39 Enhanced H-bonding, higher MW

*Estimated based on structural analogy.

Research Findings and Implications

  • Synthetic Accessibility: Pyrazole derivatives like those in are synthesized via cyclocondensation reactions using malononitrile or ethyl cyanoacetate, suggesting feasible routes for the target compound .
  • Crystallography : SHELX software () has been widely used to refine structures of similar small molecules, indicating that the target compound’s crystal structure could be resolved using these tools .

Critical Analysis of Substituent Effects

  • Cyclobutyl vs. Aryl Groups : Cyclobutyl’s strained ring may confer rigidity, favoring entropic gains in binding, whereas aryl groups (e.g., 3-methoxyphenyl) enhance hydrophobic interactions but increase metabolic degradation risks.
  • Positional Isomerism : Substituent placement on the pyrazole ring (e.g., 1- vs. 4-position) significantly impacts electronic density and steric interactions, as seen in and .

Biological Activity

1-(5-Cyclobutyl-1H-pyrazol-4-yl)-N-methylmethanamine, also known by its CAS number 1550788-84-5, is a compound belonging to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H15N3
  • Molecular Weight : 165.236 g/mol
  • CAS Number : 1550788-84-5
  • Boiling Point : Approximately 319.2°C
  • Flash Point : Approximately 146.9°C

Pharmacological Effects

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific compound has been linked to various pharmacological effects:

  • Anti-inflammatory Activity : Pyrazole derivatives often demonstrate significant anti-inflammatory properties. Studies suggest that compounds with a pyrazole nucleus can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
  • Antitumor Potential : Some pyrazole derivatives have shown promise in cancer treatment by inducing apoptosis in tumor cells and inhibiting tumor growth. The exact mechanisms often involve the modulation of signaling pathways associated with cell survival and proliferation .
  • Antimicrobial Properties : Certain studies have suggested that pyrazole compounds possess antimicrobial activity against various pathogens, indicating potential applications in treating infections .
  • CNS Activity : There is emerging evidence that some pyrazole derivatives may affect central nervous system (CNS) functions, potentially offering therapeutic avenues for neurodegenerative diseases or mood disorders.

The mechanisms through which 1-(5-cyclobutyl-1H-pyrazol-4-yl)-N-methylmethanamine exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other known pyrazole derivatives.
  • Receptor Modulation : It might interact with neurotransmitter receptors or other target proteins within the CNS, contributing to its potential neuroactive properties.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives, including 1-(5-cyclobutyl-1H-pyrazol-4-yl)-N-methylmethanamine:

Study ReferenceFocusKey Findings
Anti-inflammatory EffectsDemonstrated significant inhibition of COX enzymes in vitro.
Antitumor ActivityInduced apoptosis in cancer cell lines; further research needed for in vivo validation.
Antimicrobial PropertiesShowed effectiveness against certain bacterial strains; potential for further development as an antibiotic.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-cyclobutyl-1H-pyrazol-4-yl)-N-methylmethanamine typically involves:

  • Construction of the pyrazole core.
  • Introduction of the cyclobutyl substituent at the 5-position of the pyrazole.
  • Installation of the N-methylmethanamine side chain at the 4-position.

These steps are often executed via multi-component reactions, hydrazine cyclizations, and subsequent functional group transformations.

Stepwise Synthetic Approach

Pyrazole Core Formation

Pyrazole rings are commonly synthesized by cyclization of β-diketones or β-keto nitriles with hydrazines under reflux conditions in solvents such as ethanol or methanol with catalytic acid (e.g., glacial acetic acid). For example, a β-keto nitrile can be reacted with hydrazine derivatives to yield aminopyrazoles.

Installation of N-Methylmethanamine Group

The N-methylmethanamine group is typically introduced by reductive amination or nucleophilic substitution. For instance, the pyrazol-4-ylmethanamine intermediate can be methylated on the nitrogen via methyl iodide or formaldehyde/NaBH3CN reductive methylation methods.

Representative Synthetic Procedure (Literature-Inspired)

Step Reagents & Conditions Outcome/Yield
1 β-keto nitrile + hydrazine hydrate, AcOH/EtOH, reflux 4 h Formation of aminopyrazole intermediate (~70% yield)
2 Cyclobutyl-substituted β-keto compound used in step 1 or alkylation with cyclobutyl halide Introduction of cyclobutyl substituent
3 Reductive amination with formaldehyde and NaBH3CN or methyl iodide methylation Formation of N-methylmethanamine side chain
4 Purification by recrystallization or column chromatography Pure 1-(5-cyclobutyl-1H-pyrazol-4-yl)-N-methylmethanamine

Alternative Methods and Catalysis

Recent advances include organocatalytic one-pot three-component reactions involving pyrazolones, aldehydes, and amines, catalyzed by pyrrolidine salts, which may offer more efficient routes to substituted pyrazole amines. However, specific application to cyclobutyl-substituted pyrazoles requires adaptation.

Analytical and Characterization Data

Synthesized compounds are typically characterized by:

These methods verify the successful synthesis and purity of the target compound.

Summary Table of Preparation Methods

Method Aspect Details Reference/Notes
Pyrazole ring synthesis Cyclization of β-keto nitriles with hydrazine Reflux in EtOH/AcOH, ~70% yield
Cyclobutyl group introduction Via cyclobutyl-substituted precursors or alkylation Requires careful control to avoid side reactions
N-Methylmethanamine installation Reductive amination or methylation of amine Common methods include NaBH3CN reduction
Purification Recrystallization or column chromatography Essential for isolating pure compound
Characterization NMR, IR, MS, elemental analysis Confirms structure and purity

Research Findings and Considerations

  • The cyclobutyl substituent affects biological activity and metabolic stability; thus, its introduction is critical and must be optimized.
  • Reductive amination for N-methylation is preferred to avoid over-alkylation or side reactions.
  • Organocatalytic multi-component reactions offer promising alternative synthetic routes but require further adaptation for this specific compound.
  • Yields reported in related pyrazole syntheses range from 51% to 91%, indicating good efficiency when optimized.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(5-cyclobutyl-1H-pyrazol-4-yl)-N-methylmethanamine and its structural analogs?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and functional group modifications. For example:

  • Cyclobutyl incorporation: Cyclobutane derivatives can be introduced via [3+2] cycloaddition or palladium-catalyzed coupling .
  • Pyrazole ring formation: Cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions (e.g., acetic acid) .
  • Methylamine functionalization: Reductive amination or alkylation using methyl iodide in the presence of a base (e.g., K2_2CO3_3) .
    • Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid side products like regioisomeric pyrazoles. Purity is confirmed via LC-MS (>95%) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is used:

  • 1H/13C NMR : Assign peaks to confirm cyclobutyl protons (δ 2.5–3.5 ppm) and pyrazole ring protons (δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Identify N-H stretching (3200–3400 cm1^{-1}) and C-N vibrations (1250–1350 cm^{-1) .
  • Elemental Analysis : Validate molecular formula (e.g., C10_{10}H16_{16}N3_3) with ≤0.3% deviation .
    • Cross-Validation : X-ray crystallography (if crystals are obtainable) provides definitive confirmation of stereochemistry and substituent positions .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .
    • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can contradictory biological activity data between studies be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
  • Structural Confirmation : Re-validate compound identity via LC-MS and NMR to rule out batch-specific impurities .
    • Case Example : Discrepancies in IC50_{50} values may arise from differences in cell line viability assays (MTT vs. resazurin) .

Q. Which computational approaches predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors using Random Forest or SVM .
  • PASS Algorithm : Predict biological activity spectra (e.g., antineoplastic probability ≥0.7) .
    • Validation : Cross-check predictions with experimental IC50_{50} data .

Q. What strategies optimize solubility and stability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • Formulation : Use cyclodextrin complexes or lipid nanoparticles for hydrophobic derivatives .

Q. How are structure-activity relationship (SAR) studies designed for pyrazole derivatives?

  • Methodological Answer :

  • Scaffold Modulation : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) at the pyrazole 5-position .
  • Bioisosteric Replacement : Substitute cyclobutyl with cyclohexyl or adamantyl groups to assess steric effects .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond acceptors) using MOE or Discovery Studio .
    • Data Analysis : Use clustering algorithms (e.g., hierarchical clustering) to group compounds by activity profiles .

Data Contradiction Analysis Example

  • Issue : Conflicting reports on antimicrobial efficacy (MIC = 8 µg/mL vs. >64 µg/mL).
  • Resolution :
    • Verify compound purity (LC-MS) and bacterial strain authenticity (16S rRNA sequencing).
    • Re-test under standardized CLSI guidelines .
    • Evaluate solvent effects (DMSO can inhibit bacterial growth at high concentrations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-cyclobutyl-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 2
1-(5-cyclobutyl-1H-pyrazol-4-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.